molecular formula C10H9F3N2O3S B8112023 1-Phenylimidazolium trifluoromethanesulfonate

1-Phenylimidazolium trifluoromethanesulfonate

Cat. No. B8112023
M. Wt: 294.25 g/mol
InChI Key: FKGZYFHAFBWWPJ-UHFFFAOYSA-N
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Description

1-Phenylimidazolium trifluoromethanesulfonate is a useful research compound. Its molecular formula is C10H9F3N2O3S and its molecular weight is 294.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenylimidazolium trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylimidazolium trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

1-Phenylimidazolium trifluoromethanesulfonate is utilized in various synthesis processes. For instance, it serves as a co-solvent and co-promoter in the one-pot sequential glycosylation for synthesizing triterpenoid saponins. This process is notable for its efficiency, especially when using N-phenyltrifluoroacetimidate donors combined with thioglycosides in the ionic liquid [emim][OTf] (Song et al., 2019). Additionally, this compound is involved in the electropolymerization of pyrrole, significantly enhancing the polymerization rate, electrochemical capacity, and electroconductivity (Sekiguchi et al., 2002).

Material Science and Ionic Liquids

In material science, 1-Phenylimidazolium trifluoromethanesulfonate is recognized for its role in the synthesis and characterization of ionic liquids. Studies have explored its properties, including viscosity, thermal stability, and electrochemical behavior, contributing to advancements in fields like electrolytes and solvents (Shamsipur et al., 2010). These ionic liquids display unique mesomorphic and ion-conducting properties, making them valuable in various applications (Noujeim et al., 2012).

properties

IUPAC Name

3-phenyl-1H-imidazol-3-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGZYFHAFBWWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=CNC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylimidazolium trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylimidazolium trifluoromethanesulfonate
Reactant of Route 2
1-Phenylimidazolium trifluoromethanesulfonate
Reactant of Route 3
1-Phenylimidazolium trifluoromethanesulfonate
Reactant of Route 4
1-Phenylimidazolium trifluoromethanesulfonate
Reactant of Route 5
1-Phenylimidazolium trifluoromethanesulfonate

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